3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid
Description
Overview of Biphenyl Carboxylic Acid Derivatives
Biphenyl carboxylic acid derivatives constitute a structurally diverse class of organic compounds characterized by two phenyl rings linked at the 1,1'-position and functionalized with carboxyl groups. These derivatives exhibit axial chirality, enabling their use in asymmetric catalysis and chiral drug design. Substitutions at distinct positions on the biphenyl scaffold—such as halogenation, amination, or alkoxy modifications—tailor their electronic and steric properties for specific applications.
The compound this compound exemplifies this class, combining a BOC-protected amine (enhancing stability during synthesis) and a carboxylic acid (enabling further functionalization). Such derivatives are pivotal in constructing complex molecules, including protease inhibitors and metal-organic frameworks (MOFs). Table 1 summarizes key biphenyl carboxylic acid derivatives and their applications.
Table 1: Representative Biphenyl Carboxylic Acid Derivatives and Applications
Historical Context and Discovery
The synthesis of biphenyl derivatives dates to the early 20th century, with the Ullmann and Suzuki-Miyaura couplings emerging as foundational methods. The tert-butoxycarbonyl (BOC) group, introduced in the 1960s, revolutionized peptide synthesis by providing a stable yet cleavable protecting group for amines. The specific compound this compound likely originated from advancements in cross-coupling chemistry, particularly the Suzuki reaction, which enables precise aryl-aryl bond formation under mild conditions.
Early patents and publications from the 2000s reference its use in optimizing kinase inhibitors and angiotensin receptor blockers, reflecting its role in addressing synthetic challenges in medicinal chemistry. The compound’s CAS registry (927801-48-7) was first assigned in 2011, aligning with its adoption in high-throughput drug discovery platforms.
Relevance in Contemporary Chemical Research
In modern research, this compound addresses two critical needs: (1) the demand for robust intermediates in multi-step syntheses and (2) the design of functional materials. For example, it serves as a precursor in developing URAT1 inhibitors for gout treatment, where biphenyl cores enhance target affinity. Additionally, its carboxylic acid group facilitates coordination to metal centers in MOFs, which are explored for gas storage and catalysis.
Recent studies highlight its utility in fragment-based drug design (FBDD), where modular biphenyl scaffolds enable rapid optimization of pharmacokinetic properties. Furthermore, its compatibility with green chemistry protocols—such as Pd/C-mediated Suzuki couplings—underscores its alignment with sustainable synthesis trends.
Scope and Objectives of the Review
This review focuses on three axes:
- Structural and Synthetic Analysis : Elucidating the compound’s molecular features and synthetic routes.
- Research Applications : Evaluating its roles in pharmaceuticals, materials science, and catalysis.
- Methodological Advancements : Assessing innovations in purification and scalability.
By excluding pharmacokinetic and toxicological data, this analysis prioritizes mechanistic and synthetic insights, providing a foundation for researchers in organic and medicinal chemistry.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXCCLSJKVUBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147703 | |
| Record name | 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-48-7 | |
| Record name | 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927801-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development and Design
The compound serves as a key intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties. For example, derivatives of this compound have been investigated for their activity against specific cancer cell lines, demonstrating potential as anti-cancer agents due to their ability to inhibit tumor growth.
Case Study: Anticancer Activity
A study focused on derivatives of 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid revealed that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7). The compound's ability to act as an apoptosis inducer was highlighted, showcasing its potential in targeted cancer therapies.
1.2 Peptide Synthesis
This compound is also utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during chemical reactions, allowing for selective functionalization of other groups.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Deprotection Conditions | Applications |
|---|---|---|---|
| Boc | High | Acidic conditions | Amino acids |
| Fmoc | Moderate | Basic conditions | Amino acids |
| Cbz | Low | Hydrogenation | Amino acids |
Material Science
2.1 Polymer Chemistry
The compound can be employed in the development of polymeric materials. Its functional groups enable the formation of copolymers that exhibit desirable mechanical and thermal properties. Research has shown that incorporating such compounds into polymers can enhance their performance in various applications, including coatings and adhesives.
Case Study: Copolymer Formation
A study demonstrated the use of this compound in creating a copolymer with improved thermal stability and mechanical strength. The resulting material showed promise for use in high-performance applications such as automotive and aerospace components.
Chemical Synthesis
3.1 Synthesis of Novel Compounds
This compound acts as a versatile building block in organic synthesis, allowing chemists to create a wide array of novel compounds with diverse functionalities. Its reactivity can be harnessed to develop new catalysts or ligands for various chemical reactions.
Table 2: Synthetic Applications of this compound
| Application | Reaction Type | Outcome |
|---|---|---|
| Synthesis of amides | Nucleophilic substitution | High yield amide products |
| Formation of heterocycles | Cyclization | Diverse heterocyclic compounds |
| Ligand development | Coordination chemistry | Enhanced catalytic activity |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective coupling of amino acids. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The Boc group protects the amino group, which can be selectively deprotected to allow for peptide bond formation.
Drug Development: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Biphenyl Carboxylic Acid Derivatives
The structural analogs of Compound A differ primarily in substituent type, position, and functional group modifications. Below is a comparative analysis of key compounds (Table 1):
Table 1: Comparative Analysis of Biphenyl Carboxylic Acid Derivatives
Key Research Findings
Steric and Electronic Effects : Methyl and methoxy groups in Compound B and D alter reaction pathways in catalytic couplings, favoring ortho-substitution .
Protective Group Utility : The Boc group in Compound A enables selective deprotection, critical for sequential functionalization in multi-step syntheses .
Biological Selectivity : Substituent positioning (e.g., 3' vs. 4') in biphenyl derivatives significantly impacts target affinity, as seen in Compound A vs. ARC38 .
Biological Activity
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid (commonly referred to as Boc-amino biphenyl carboxylic acid) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H19NO4
- Molecular Weight : 313.3 g/mol
- CAS Number : 927801-48-7
- Canonical SMILES : CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
The compound exhibits biological activity primarily through its interaction with various enzymes and signaling pathways. Notably, it has been investigated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key regulator in several cellular processes including inflammation and neurodegeneration.
GSK-3β Inhibition
GSK-3β is implicated in the pathogenesis of several diseases, including Alzheimer's disease. Inhibition of this enzyme can lead to reduced levels of phosphorylated tau protein and amyloid-beta (Aβ) peptides, which are critical in the development of neurofibrillary tangles and plaques associated with Alzheimer's. Studies have indicated that compounds similar to Boc-amino biphenyl carboxylic acid can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models, suggesting a potential anti-inflammatory role .
In Vitro Studies
In vitro assays have demonstrated that Boc-amino biphenyl carboxylic acid exhibits low cytotoxicity across various cell lines. For instance, in studies involving mouse hippocampal neuronal cells (HT-22), the compound showed an IC50 greater than 100 μM, indicating a favorable safety profile .
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| HT-22 | >100 | Low cytotoxicity observed |
| BV-2 | 89.3 | Moderate cytotoxicity at higher concentrations |
Case Studies
- Neurodegenerative Disease Models : In studies using transgenic mouse models of Alzheimer's disease, GSK-3β inhibitors similar to Boc-amino biphenyl carboxylic acid have been shown to ameliorate cognitive deficits and reduce Aβ plaque formation .
- Inflammatory Response Modulation : Research indicates that inhibiting GSK-3β can lead to a significant reduction in pro-inflammatory cytokines during immune challenges, highlighting the compound's potential in managing neuroinflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with Suzuki-Miyaura coupling to construct the biphenyl core, followed by Boc-protection of the amino group. For purification, use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water mixtures). Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodology :
- NMR : Use - and -NMR in DMSO-d6 or CDCl3 to confirm the biphenyl scaffold, Boc-protected amine ( ~1.3–1.5 ppm for tert-butyl), and carboxylic acid ( ~12–13 ppm for COOH). Compare with reference spectra of analogous biphenyl-Boc derivatives .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H] ~340–350 m/z) .
- Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology : Despite limited hazard data for the exact compound, follow general protocols for carboxylic acids and Boc-protected amines:
- Use PPE (gloves, goggles, lab coat).
- Avoid inhalation (use fume hood) and skin contact (wash with soap/water).
- Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can researchers resolve conflicting data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation in the biphenyl system) by acquiring spectra at elevated temperatures (e.g., 60°C in DMSO-d6).
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating - and - couplings.
- X-ray Crystallography : If crystals are obtainable (e.g., via slow evaporation in ethanol), resolve conformational ambiguities and confirm intermolecular interactions (e.g., hydrogen bonding between COOH and Boc groups) .
Q. What strategies enhance the compound’s stability during long-term storage or biological assays?
- Methodology :
- Lyophilization : Convert to a stable powder under vacuum to minimize hydrolysis.
- Buffered Solutions : Use pH 7–8 buffers (e.g., PBS) to stabilize the carboxylic acid moiety. Avoid prolonged exposure to acidic/basic conditions that degrade the Boc group .
Q. How can structural modifications improve the compound’s bioactivity or solubility?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the carboxylic acid or amino position while retaining the biphenyl core.
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., methyl ester) for enhanced membrane permeability, with enzymatic cleavage in vivo .
Q. What computational tools are recommended to predict the compound’s interactions with biological targets?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
